molecular formula C10H12ClNO2 B2660049 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde hydrochloride CAS No. 1955523-14-4

2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde hydrochloride

Cat. No. B2660049
M. Wt: 213.66
InChI Key: QHRVCVSIQPKDJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde hydrochloride is a powder with a molecular weight of 213.66 . The specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the retrieved literature.

Scientific Research Applications

Organic Synthesis and Structural Analysis

  • Research has focused on the synthesis and structural analysis of benzazepine derivatives, demonstrating their applications in the formation of complex molecular structures. Guerrero et al. (2014) explored the hydrogen-bonded assembly of benzazepine derivatives, highlighting the diverse dimensional structures these compounds can form, which is significant for understanding molecular interactions and designing new materials (Guerrero et al., 2014).

Pharmacological Research

  • Dopaminergic activity research by Pfeiffer et al. (1982) involved substituted benzazepines, indicating their potential as agonists for dopamine receptors. This suggests applications in developing treatments for disorders related to the dopaminergic system, such as Parkinson's disease and schizophrenia (Pfeiffer et al., 1982).

Material Science and Chemical Properties

  • Functionalized fluorinated arylethers research by Doherty et al. (2003) indicates that benzoxazepine derivatives can be used to produce materials with specific chemical properties, such as fluorinated aryl ethers with amide and aldehyde functionalities. This has implications for developing new materials with tailored properties for various applications (Doherty et al., 2003).

properties

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-7-8-1-2-10-9(5-8)6-11-3-4-13-10;/h1-2,5,7,11H,3-4,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRVCVSIQPKDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=C(C=C2)C=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde hydrochloride

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